2-(2-Phenylacetamido)pentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

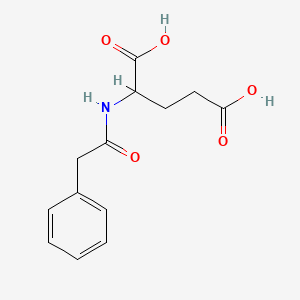

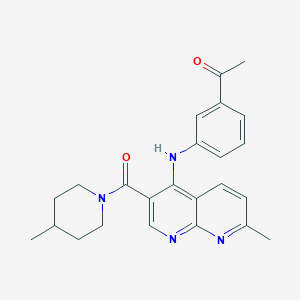

2-(2-Phenylacetamido)pentanedioic acid is a chemical compound with the molecular formula C13H15NO5 . It is a white to off-white solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentanedioic acid backbone with a phenylacetamido group attached. The InChI key of the compound is PTSRBZOZSRJCKX-UHFFFAOYSA-N .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound. More research is needed in this area .Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.27. It is a white to off-white solid. The compound is stored in a refrigerator and is shipped at room temperature . It has a high GI absorption and is not BBB permeant. It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications

Pharmacokinetics and Bioanalysis

- 2-Phosphonomethyl pentanedioic acid (2-PMPA), a derivative of 2-(2-Phenylacetamido)pentanedioic acid, is a potent inhibitor of glutamate carboxypeptidase-II and shows efficacy in animal models of neurological disease. Its pharmacokinetics were evaluated using a sensitive analytical method, indicating significant implications for neurological research (Rais et al., 2014).

Brain Delivery and Neurological Applications

- Enhanced brain delivery of 2-PMPA has been achieved using intranasal administration of γ-substituted ester prodrugs, which shows promise for treating neurological and psychiatric disorders (Nedelcovych et al., 2017).

Inhibition in Neuropathic Pain

- Thiol-based inhibitors of glutamate carboxypeptidase II (GCP II), derived from this compound, have demonstrated oral bioavailability and efficacy in an animal model of neuropathic pain (Majer et al., 2003).

Oral Bioavailability Enhancements

- To improve the oral bioavailability of 2-PMPA, various prodrugs were developed, significantly increasing plasma concentrations compared to 2-PMPA. This indicates a potential for clinical translation in treating neurological and psychiatric diseases (Dash et al., 2019).

Antinociceptive Effects

- The inhibition of N-acetylated-alpha-linked acidic dipeptidase by 2-(phosphonomethyl)pentanedioic acid produces an antinociceptive effect in a rat model of inflammatory pain, indicating its potential in pain management research (Yamamoto et al., 2001).

Enzyme Activity Assays

- A synthetic substrate related to this compound was used for assaying penicillin acylase activity, demonstrating the compound's utility in biochemical assays (Alves et al., 1995).

Glutamate Carboxypeptidase II Inhibition

- 2-PMPA is a potent inhibitor of glutamate carboxypeptidase II, and its binding properties have been extensively studied, providing insights into neuroprotective activity and enzyme inhibition mechanisms (Tiffany et al., 2001).

Safety and Hazards

The compound is classified with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name |

2-[(2-phenylacetyl)amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(8-9-4-2-1-3-5-9)14-10(13(18)19)6-7-12(16)17/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSRBZOZSRJCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2421920.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2421922.png)

![8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421933.png)

![N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide](/img/structure/B2421934.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide](/img/structure/B2421935.png)

![2-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2421936.png)

![[12]Isocyclophenacene Bis(tetrahydrofuran) Adduct](/img/structure/B2421940.png)